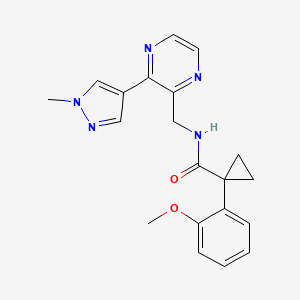

1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide

説明

特性

IUPAC Name |

1-(2-methoxyphenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-25-13-14(11-24-25)18-16(21-9-10-22-18)12-23-19(26)20(7-8-20)15-5-3-4-6-17(15)27-2/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGAWBJKXPMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Cyclopropane Carboxamide Core:

Introduction of the Methoxyphenyl Group:

Attachment of the Pyrazolyl-Pyrazinyl Moiety:

Final Coupling:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

化学反応の分析

Types of Reactions: 1-(2-Methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The nitrogens in the pyrazole and pyrazine rings can be reduced to amines under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Formation of phenolic or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

作用機序

The mechanism of action of 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrazine rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Differences

Key Features for Comparison :

- Cyclopropane vs. Larger Rings: Target Compound: Cyclopropanecarboxamide core. Analog 1: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (, Compound 7b) replaces cyclopropane with a cyclohexane ring. Analog 2: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (, Compound 74) retains the cyclopropane core but substitutes the pyrazine-pyrazole system with a thiazol-benzodioxol-pyrrolidine framework. This highlights the cyclopropane’s versatility in diverse scaffolds .

Heterocyclic Systems :

- Target Compound : Combines pyrazine and pyrazole rings.

- Analog 3 : N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine () replaces pyrazine with pyridazine. Pyridazine’s nitrogen positions may enhance hydrogen bonding compared to pyrazine, influencing kinase inhibition activity .

- Analog 4 : 1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide () uses a triazole core instead of pyrazine, offering different electronic properties and metabolic stability .

Substituent Effects :

- Methoxy Group Position :

Molecular Weight and Polarity :

*Predicted using fragment-based methods.

生物活性

1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a cyclopropanecarboxamide moiety linked to a methoxyphenyl and a pyrazinyl component, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions between pyrazole derivatives and cyclopropanecarboxylic acids. The synthetic pathway often includes the use of reagents such as coupling agents and solvents like dimethylformamide (DMF) or ethanol.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown:

- Inhibition of tumor cell proliferation : Compounds have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.

- Mechanism of action : These compounds often induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits:

- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MIC) : Values reported range from 32 to 128 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of pyrazole derivatives, including compounds similar to the target compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 5 µM. Mechanistic studies revealed that these compounds activated apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that one derivative exhibited an MIC of 64 µg/mL against S. aureus, making it a candidate for further development as an antimicrobial agent .

Research Findings Summary Table

| Activity | Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | ~5 µM (MCF-7 cells) |

| Antimicrobial | Broad-spectrum activity | 32 - 128 µg/mL |

| Anti-inflammatory | Inhibition of cytokine production | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。